Product packaging for 6-Methyl-7-azabicyclo[4.2.0]octane(Cat. No.:)

6-Methyl-7-azabicyclo[4.2.0]octane

Cat. No.: B13191447
M. Wt: 125.21 g/mol
InChI Key: VUCGTYYXVCIUPD-UHFFFAOYSA-N
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Description

6-Methyl-7-azabicyclo[4.2.0]octane is a synthetically valuable, nitrogen-containing bicyclic compound with the molecular formula C8H15N and a molecular weight of 125.21 g/mol . This structure serves as a fundamental building block in organic and medicinal chemistry, particularly for constructing more complex molecules such as novel azabicyclic inhibitors and spirocyclic compounds . Its constrained bicyclic [4.2.0] skeleton provides a three-dimensional framework that is prized in drug discovery for exploring novel chemical space and for use as a chiral auxiliary in asymmetric synthesis . The methyl group at the 6-position offers a site for further functionalization, allowing for fine-tuning of steric and electronic properties . Researchers utilize this core structure to develop potential pharmacological tools, as similar azabicyclo[4.2.0]octane compounds are investigated for various biological activities, including as antitumor agents . The compound is readily available for research applications, including as a racemic mixture or in specific stereoisomeric forms like rac-(1R,6R) . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B13191447 6-Methyl-7-azabicyclo[4.2.0]octane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

6-methyl-7-azabicyclo[4.2.0]octane

InChI

InChI=1S/C8H15N/c1-8-5-3-2-4-7(8)6-9-8/h7,9H,2-6H2,1H3

InChI Key

VUCGTYYXVCIUPD-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCC1CN2

Origin of Product

United States

Structural Elucidation and Conformational Analysis of 6 Methyl 7 Azabicyclo 4.2.0 Octane Systems

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine precise bond lengths, bond angles, and the absolute conformation of the molecule.

While a crystal structure for 6-Methyl-7-azabicyclo[4.2.0]octane is not reported in the surveyed literature, studies on closely related compounds are highly informative. For example, the crystal structure of rac-(2R,4S,6S*)-4-chloro-4-methyl-8-oxo-1-azabicyclo[4.2.0]octane-2-carboxylic acid methyl ester revealed that the six-membered piperidine (B6355638) ring adopts a chair-like conformation. iucr.org Another study on cis-7-azabicyclo[4.2.0]octan-8-one showed that the strain imposed by the quasi-planar β-lactam ring forces the fused cyclohexane (B81311) ring to exist as a mixture of two conformers in the crystal: a flexible boat form (77%) and a flexible half-chair form (23%). researchgate.net These findings suggest that the conformation of the six-membered ring in the 7-azabicyclo[4.2.0]octane system is flexible and highly sensitive to substituents and the nature of the ring fusion.

Conformational Dynamics and Ring Strain Analysis of Azabicyclo[4.2.0]octanes

The bicyclo[4.2.0]octane ring system is characterized by inherent ring strain, primarily due to the presence of the four-membered ring. smolecule.com This strain influences the molecule's conformational preferences, stability, and chemical reactivity. The fusion of a six-membered ring to a four-membered ring restricts conformational flexibility compared to a simple cyclohexane. smolecule.com

The six-membered ring in the 7-azabicyclo[4.2.0]octane system can theoretically adopt several conformations, including chair, twisted-boat, and boat forms. However, the fusion to the strained four-membered ring limits these possibilities.

Chair Conformation: A chair conformation is often the most stable for a six-membered ring. Studies on derivatives like 1-azabicyclo[4.2.0]octane and a substituted 1-azabicyclo[4.2.0]octan-8-one have confirmed a chair-like conformation for the six-membered ring. researchgate.netiucr.org

Boat and Half-Chair Conformations: In systems with significant strain, such as the β-lactam derivative cis-7-azabicyclo[4.2.0]octan-8-one, the six-membered ring is distorted from an ideal chair. X-ray analysis revealed that the cyclohexane ring in this molecule adopts either a flexible boat or a half-chair conformation. researchgate.net This demonstrates that the energy difference between these conformations can be small, allowing for their simultaneous presence in the solid state.

The specific conformation of this compound would depend on the stereochemistry of the ring fusion (cis or trans) and the orientation of the methyl group. The interplay between minimizing steric interactions involving the methyl group and relieving the inherent strain of the bicyclic system would determine the preferred conformation.

Analysis of Steric Constraints and Torsional Strain in the Bicyclic Framework

The this compound framework, which consists of a cyclohexane ring fused to a four-membered β-lactam ring, is subject to considerable inherent strain. This strain profile is a direct consequence of its bicyclic nature and the geometric demands of the fused rings. The β-lactam moiety, containing the nitrogen atom at position 7, is necessarily quasi-planar. This planarity imposes significant constraints on the fused six-membered ring, preventing it from adopting a stable, strain-free chair conformation.

In the parent cis-7-azabicyclo[4.2.0]octan-8-one, crystallographic studies have shown that the strain from the β-lactam ring forces the cyclohexane ring to exist in either a flexible boat form or a half-chair form. researchgate.net These two conformations can be present simultaneously in a dynamic equilibrium. researchgate.net The primary sources of this instability are angle strain and torsional strain. The estimated strain energy for a related azabicyclo[4.2.0] system is significant, arising principally from the planar geometry of the four-membered ring and the eclipsing interactions of substituents on the lactam portion.

Table 1: Conformational Strain Analysis in the 7-Azabicyclo[4.2.0]octane Framework
Structural FeatureSource of StrainConformational Consequence
Fused β-Lactam Ring
  • Angle strain due to the four-membered ring.
  • Torsional strain from eclipsing interactions.
  • The ring maintains a quasi-planar geometry, which is a primary source of strain for the entire bicyclic system. researchgate.net
    Fused Cyclohexane Ring
  • Constraint imposed by the planar β-lactam.
  • The ring is unable to adopt a stable chair conformation and is forced into higher energy boat or half-chair forms. researchgate.net
    C6-Methyl Group
  • Steric hindrance (van der Waals repulsion).
  • Introduces additional non-bonded interactions, influencing the conformational equilibrium of the six-membered ring.

    Chirality, Stereocenter Determination, and Absolute Configuration Assignment

    The structure of this compound possesses inherent chirality due to the presence of specific stereocenters. The key stereocenters are the two bridgehead carbon atoms, C1 and C6, where the four-membered and six-membered rings are fused. The methyl group is attached to the C6 stereocenter. The presence of these chiral centers means the molecule can exist as a set of stereoisomers, including enantiomers and diastereomers.

    The determination and assignment of the stereochemistry of these centers are critical for defining the molecule's three-dimensional structure. The relative stereochemistry between the C1 and C6 centers defines whether the ring fusion is cis or trans. The absolute configuration (R or S) at each of these centers defines the specific enantiomer.

    Several analytical techniques are employed to elucidate the stereochemical details of such bicyclic systems.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the diastereomeric ratio of a synthetic mixture by analyzing the distinct signals for each diastereomer. umich.edu

    X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule in its solid, crystalline form. researchgate.net It provides precise information on bond lengths, angles, and the spatial arrangement of all atoms.

    Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a standard technique used to separate enantiomers and diastereomers from a racemic or diastereomeric mixture. In many cases, the separated isomers are labeled sequentially (e.g., "Isomer 1" and "Isomer 2") pending definitive assignment of their absolute configurations. google.com

    Optical Rotation: The measurement of specific optical rotation ([α]D) is a fundamental characteristic of a chiral compound and is used to distinguish between enantiomers. mostwiedzy.pl However, it does not directly provide the absolute configuration without correlation to a known standard.

    In practice, the absolute configuration of complex molecules like this compound is often determined through a combination of these methods or by chemical correlation, where the compound is synthesized from or converted to a molecule of a known, predetermined absolute configuration. mostwiedzy.pl

    Table 2: Stereochemical Analysis of this compound
    AspectDescriptionMethods of Determination
    Stereocenters The molecule contains two primary stereocenters at the bridgehead carbons: C1 and C6. The methyl group is located at the C6 stereocenter.Identified by structural analysis.
    Stereoisomerism The presence of two stereocenters allows for the existence of enantiomeric pairs (e.g., 1R,6R and 1S,6S) and diastereomers (e.g., 1R,6S and 1S,6R).Inferred from the number of stereocenters.
    Stereocenter Determination Determining the relative and absolute configuration of the stereocenters.
  • ¹H NMR Spectroscopy (for diastereomeric ratios). umich.edu
  • Chiral HPLC (for separation of stereoisomers). google.com
  • Absolute Configuration Assignment Assigning the R/S designation to each stereocenter.
  • X-ray Crystallography (definitive). researchgate.net
  • Chemical correlation to known standards. mostwiedzy.pl
  • Measurement of Optical Rotation ([α]D). mostwiedzy.pl
  • Reactivity and Reaction Mechanisms of 6 Methyl 7 Azabicyclo 4.2.0 Octane and Its Derivatives

    Transformations Involving the Azabicyclo[4.2.0]octane Core

    Ring-Opening Reactions of the Strained Azabicyclo[4.2.0]octane System

    The fused cyclobutane-piperidine ring system possesses significant ring strain, estimated to be around 25–30 kcal/mol, primarily due to the planar four-membered ring. This inherent strain is a driving force for ring-opening reactions, which can proceed through various thermal or chemical pathways.

    Thermally induced rearrangements of azabicyclo[4.2.0]octane systems often proceed via electrocyclic ring-opening. These reactions are governed by orbital symmetry rules and can lead to the formation of monocyclic eight-membered rings or other rearranged bicyclic structures. For instance, the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene is a well-studied analogous transformation. researchgate.net This process can occur through a formally forbidden disrotatory pathway or a stepwise mechanism involving a diradical intermediate that allows for a lower energy conrotatory ring opening followed by isomerization. researchgate.netresearchgate.net

    In the case of azabicyclo[4.2.0]octane derivatives, such as 7-azabicyclo[4.2.0]oct-3-en-8-one, thermal rearrangement can lead to the formation of a 6-azabicyclo[3.2.1]oct-2-ene structure. This transformation is driven by the relief of ring strain. Some derivatives, like N-vinyl β-lactams, can undergo a 6π electrocyclization following a sigmatropic rearrangement to yield aminocyclobutanes. scholaris.ca

    Under certain conditions, a retro-[2+2] cycloaddition can also occur. For example, attempts to deprotect a Boc-protected N-benzyl-azabicyclo[4.2.0]octane derivative with trifluoroacetic acid resulted in a rapid retro-[2+2] cycloaddition, cleaving the four-membered ring faster than the desired deprotection. thieme-connect.com

    Table 1: Examples of Thermal Rearrangements in Related Bicyclo[4.2.0] Systems

    Starting MaterialConditionsProduct(s)Pathway
    cis-Bicyclo[4.2.0]oct-7-eneThermal (236-285°C)cis,cis-1,3-CyclooctadieneConrotatory ring opening followed by isomerization
    7-Azabicyclo[4.2.0]oct-3-eneThermal6-Azabicyclo[3.2.1]oct-2-eneRearrangement
    N-vinyl β-lactamThermalAminocyclobutane Sigmatropic rearrangement followed by 6π electrocyclization

    The strained four-membered ring of the azabicyclo[4.2.0]octane system is susceptible to attack by nucleophiles, leading to a variety of ring-opened products. The regioselectivity of the attack often depends on the substitution pattern and the nature of the nucleophile. Generally, nucleophilic attack is favored at the least substituted carbon of the aziridine (B145994) or azetidine (B1206935) ring in related systems. arkat-usa.org

    Ring-opening can be catalyzed by either acid or base. rsc.org For example, the cyclobutane (B1203170) ring of 8-cyano-2-azabicyclo[4.2.0]octane can be opened under acidic or basic conditions to yield tetrahydropyridylpropionitrile or a piperidine-2-ol, respectively. rsc.org In another instance, the reduction of 2-azetidinones with sodium borohydride (B1222165) can lead to reductive ring-opening, forming 3-aminopropan-1,2-diols. researchgate.net

    The diversification of products from these reactions is significant. Depending on the nucleophile and reaction conditions, the azabicyclo[4.2.0]octane core can be converted into functionalized piperidines, azepines, or other acyclic amine derivatives. researchgate.net For instance, the reaction of a tricyclic aziridinium (B1262131) salt, structurally related to the azabicyclo[4.2.0]octane core, with nucleophiles like iodide or acetate (B1210297) ions can yield both indolizidine and quinolizidine (B1214090) products, demonstrating the potential for complex product formation. arkat-usa.org

    Table 2: Nucleophilic Ring-Opening Reactions of Azabicyclo[4.2.0]octane Derivatives

    SubstrateReagent/ConditionsProduct Type
    8-Cyano-2-azabicyclo[4.2.0]octaneAcid (e.g., HCl)Tetrahydropyridylpropionitrile
    8-Cyano-2-azabicyclo[4.2.0]octaneBase (e.g., NaOH)Piperidine-2-ol
    2-Azetidinone derivativesSodium Borohydride (NaBH₄)3-Aminopropan-1,2-diol

    Functionalization and Derivatization Reactions at the Azabicyclo[4.2.0]octane Scaffold

    Beyond ring-opening, the azabicyclo[4.2.0]octane core can be modified through reactions that add functional groups to the bicyclic framework, preserving its core structure.

    The nitrogen atom at position 7 is a key site for functionalization. However, its reactivity must often be modulated through protection strategies to achieve selective transformations elsewhere on the molecule. The most common method for protecting the secondary amine is the introduction of a tert-butoxycarbonyl (Boc) group. fishersci.co.uk This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk

    Once protected, other positions on the ring can be functionalized. Subsequent deprotection, usually under acidic conditions with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), restores the amine functionality, which can then participate in further reactions, such as aminomethylation. fishersci.co.uk For instance, N-Boc protected carbamates can be key intermediates for further derivatization. whiterose.ac.uk

    Both oxidation and reduction reactions can be performed on the azabicyclo[4.2.0]octane framework to introduce or modify functional groups. Oxidation can introduce oxygen-containing groups, for example, converting the core structure to a corresponding carbonyl derivative like 6-Methyl-7-azabicyclo[4.2.0]octan-8-one. smolecule.com

    Reduction reactions can target different parts of the molecule. Catalytic hydrogenation can reduce double bonds within the scaffold. rsc.org For example, the reduction of an 8-chloro-8-methylbicyclo[4.2.0]oct-2-en-7-one derivative with a zinc/copper couple preferentially forms the 8-endo-methyl compound. researchgate.net Similarly, a cycloadduct can be reduced with activated zinc in acetic acid to yield the corresponding ketone. acgpubs.org These reactions are crucial for controlling the stereochemistry and saturation level of the bicyclic system.

    Carbon-Carbon Bond Forming Reactions (e.g., Wittig Olefination)

    Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of complex carbon skeletons. For derivatives of 6-Methyl-7-azabicyclo[4.2.0]octane, the Wittig olefination provides a powerful method for introducing exocyclic double bonds, particularly at the C7 position of the corresponding ketone.

    Detailed research into the Wittig reaction of 7-methyl-bicyclo[4.2.0]octan-7-one derivatives has revealed important stereochemical outcomes. The reaction of the 7-methyl ketone with a phosphorus ylide results in the formation of a 7-methylene product. acgpubs.org For instance, the reaction of 7-methylcyclobutanone 8 with the phosphorus ylide generated from precursor 9 yielded the desired 7-methyl product 10 as a mixture of Z/E isomers. acgpubs.org

    Further studies on related bicyclo[4.2.0]oct-2-en-7-ones have shown that the stereochemistry of substituents on the cyclobutane ring can direct the outcome of the olefination. researchgate.net Wittig olefination of both 8-endo- and 8-exo-methyl ketone derivatives surprisingly gives only the 8-endo-methyl olefin. researchgate.net However, the introduction of a substituent at the C6 position can favor the formation of the 8-exo configuration. researchgate.net This highlights the subtle interplay of steric and electronic factors in controlling the facial selectivity of the reaction.

    Table 1: Wittig Olefination of Bicyclo[4.2.0]octanone Derivatives
    SubstrateReagentProductKey FindingReference
    7-Methylcyclobutanone (8)Phosphorus ylide from (9)7-Methylene product (10)Product obtained as a 1:1 mixture of Z/E isomers. acgpubs.org
    8-endo-Methylbicyclo[4.2.0]oct-2-en-7-oneWittig Reagent8-endo-Methyl olefinReaction is stereoselective, yielding only the endo-olefin. researchgate.net
    8-exo-Methylbicyclo[4.2.0]oct-2-en-7-oneWittig Reagent8-endo-Methyl olefinDespite starting material stereochemistry, the endo-olefin is the exclusive product. researchgate.net

    Mechanistic Investigations of Key Transformations

    Studies on Reaction Intermediates (e.g., Thiiranium Intermediate)

    The transformation of azabicyclo[4.2.0]octane derivatives and related heterocyclic systems often proceeds through highly reactive intermediates that dictate the reaction pathway and final product distribution. The thiiranium ion is a notable example, particularly in rearrangements of sulfur-containing analogues.

    In the synthesis of tazobactam, a β-lactamase inhibitor, a key step involves the treatment of (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid diphenylmethyl ester (5) with sodium azide (B81097). scholarsresearchlibrary.com This reaction does not proceed via a simple substitution but instead yields a mixture of the expected [3.2.0] product (6) and a rearranged [4.2.0] isomer, (2S,3S,6R)-3-azido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid diphenylmethyl ester (6a). scholarsresearchlibrary.com This rearrangement is understood to occur through the formation of a thiiranium intermediate. scholarsresearchlibrary.com The neighboring sulfur atom participates in the displacement of the chloride, forming a strained, three-membered thiiranium ring, which is then opened by the azide nucleophile at two different positions, leading to the product mixture.

    Similar mechanisms involving thiiranium ions have been observed in other contexts. For example, the treatment of hydroxy sulfides with acid can lead to the stereoselective formation of tetrahydrofurans and tetrahydropyrans via intermediate thiiranium ions. epdf.pub The formation of a bridged thietane (B1214591) from an aziridine-2-methyl tosylate derivative using ammonium (B1175870) tetrathiomolybdate (B108656) also proceeds through a nucleophilic attack that opens the aziridine ring, followed by an intramolecular cyclization involving a sulfur nucleophile. beilstein-journals.org These examples underscore the significance of sulfur-containing intermediates in directing complex rearrangements and cyclizations in heterocyclic systems related to azabicyclooctanes.

    Kinetics and Thermodynamics of Azabicyclo[4.2.0]octane Reactions

    The reactivity of the azabicyclo[4.2.0]octane ring system is intrinsically linked to its kinetic and thermodynamic properties. The inherent ring strain of the fused cyclobutane is a significant thermodynamic driving force for ring-opening reactions, while kinetic studies provide insight into reaction rates and mechanisms.

    Kinetics: The cationic ring-opening polymerization of 1-azabicyclo[4.2.0]octane (conidine) has been a subject of kinetic investigation. researchgate.netdergipark.org.tr Studies using triethyloxonium (B8711484) tetrafluoroborate (B81430) as an initiator showed that the polymerization is first order with respect to both the monomer and the initiator. researchgate.net The initiation reaction, involving the alkylation of the monomer, is rapid and quantitative. researchgate.net Interestingly, the rate constants for propagation (kp) were found to be independent of the counter-ion size, with a value of 7.0 x 10⁻³ M⁻¹s⁻¹ at 35°C in nitrobenzene. researchgate.net

    Table 2: Kinetic Parameters for the Polymerization of 1-Azabicyclo[4.2.0]octane
    ParameterValueConditionsReference
    Rate Constant (kp)7.0 x 10-3 M-1s-135°C in Nitrobenzene researchgate.net
    Enthalpy of Activation (ΔH)55 ± 5 kJ·mol-1- researchgate.net
    Entropy of Activation (ΔS)-105 ± 11 J·mol-1·K-1- researchgate.net

    Thermodynamics: The bicyclo[4.2.0]octane framework possesses significant ring strain energy, which is a key thermodynamic factor influencing its reactivity. The strain energy for the parent bicyclo[4.2.0]octane has been determined through heats of combustion and hydrogenation. nist.gov This stored energy facilitates reactions that lead to ring-opening or rearrangement to less strained systems. For example, the thermal rearrangement of 7-azabicyclo[4.2.0]oct-3-ene to 6-azabicyclo[3.2.1]oct-2-ene is driven by the relief of this ring strain.

    Mechanochemical studies on polymers containing bicyclo[4.2.0]octane mechanophores have provided further insight. nih.gov The application of force can induce a [2+2] cycloreversion, opening the cyclobutane ring. Mechanistic analysis of this process supports a non-concerted pathway that proceeds via a 1,4-diradical intermediate, a transformation driven by the release of strain energy. nih.gov Similarly, the outcome of acyl radical reactions involving a bicyclo[2.2.2]octenone skeleton can be controlled by the ring strain of a fused ring, dictating whether a rearranged or cyclized product is formed under thermodynamic control. acs.org

    Role of Specific Catalysis in Azabicyclo[4.2.0]octane Reactivity (e.g., transition metal catalysis, photocatalysis)

    Catalysis offers a powerful means to control the reactivity of the azabicyclo[4.2.0]octane system, enabling transformations that are otherwise difficult or unselective. Both transition metal catalysis and photocatalysis have emerged as key strategies in this field.

    Transition Metal Catalysis: Transition metal catalysts are instrumental in facilitating a wide range of organic transformations by providing alternative, lower-energy reaction pathways. youtube.comyoutube.com In the context of azabicyclo[4.2.0]octane derivatives and their analogues, transition metals can be used for C-H functionalization and cross-coupling reactions. youtube.com For instance, palladium(0)-catalyzed allylic substitution represents a powerful method for forming carbon-nucleophile bonds. This strategy has been successfully applied in the synthesis of carbocyclic nucleoside analogues, where a Pd(0) catalyst facilitates the regio- and diastereoselective introduction of a nucleobase onto a cyclopentene (B43876) scaffold. nih.gov This type of catalytic C-N bond formation is a highly relevant strategy for the functionalization of unsaturated azabicyclo[4.2.0]octane derivatives.

    Photocatalysis: Photochemical and photocatalytic methods provide access to unique reaction pathways by generating excited-state species. The synthesis of the 2-azabicyclo[4.2.0]octane skeleton has been achieved through photochemical [2+2] cycloadditions. rsc.orgrsc.org More recently, visible-light photocatalysis has emerged as a milder and more selective alternative to high-energy UV irradiation. google.com This approach has been used to promote intermolecular [2+2] cycloaddition reactions between 1,4-dihydropyridines and various alkenes to construct polysubstituted 2-azabicyclo[4.2.0]octane compounds. google.com These reactions often proceed with high yields (56-99%) and excellent stereoselectivity under mild conditions. google.com Mechanistic studies suggest that these transformations can be initiated by a triplet-triplet energy transfer process or a photoredox process involving single-electron oxidation of a reactant. researchgate.net Furthermore, photochemical irradiation of a 2-vinyl-1,2-dihydropyridine derivative was found to unexpectedly yield a 2-azabicyclo[4.2.0]octa-4,7-diene, proposed to form via a cascading 6π–8π–4π electrocyclic rearrangement. researchgate.net

    Theoretical and Computational Chemistry Studies of 6 Methyl 7 Azabicyclo 4.2.0 Octane

    Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes

    Molecular mechanics and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational space of cyclic and bicyclic molecules. For azabicyclo[4.2.0]octane systems, these methods provide insights into the preferred geometries and the dynamic behavior of the fused ring system.

    Studies on related azabicyclo[4.2.0]octane derivatives have shown that the cyclohexane (B81311) ring can adopt either a flexible boat or a half-chair conformation due to the strain imposed by the fused, nearly planar β-lactam ring. researchgate.net In the case of cis-7-azabicyclo[4.2.0]octan-8-one, crystallographic data revealed a mixture of these conformers, with the boat form being predominant (77%) over the half-chair form (23%). researchgate.net For 1-azabicyclo[4.2.0]octane, NMR spectroscopy indicated that the six-membered ring exists in a chair conformation with the four-membered ring in an N-axial and C-6-equatorial position, which restricts both ring and nitrogen inversion. researchgate.net

    For 6-Methyl-7-azabicyclo[4.2.0]octane, the presence of the methyl group at the C6 position, which is a bridgehead carbon, is expected to further influence the conformational preferences and the energy barriers between different conformers. The specific stereochemistry of the methyl group (i.e., endo or exo) would play a crucial role in determining the most stable conformation by introducing steric interactions that favor or destabilize certain ring puckering modes.

    FeatureDescription
    Ring Conformation The six-membered ring in azabicyclo[4.2.0]octane systems can adopt various conformations, including boat, half-chair, and chair forms. The specific conformation is influenced by the fusion to the four-membered ring and substituents.
    Influence of Fusion The quasi-planar four-membered ring introduces significant strain, restricting the conformational flexibility of the larger ring.
    Role of Substituents The position and stereochemistry of substituents, like the methyl group in this compound, introduce steric effects that alter the relative energies of different conformers.
    Dynamic Behavior Molecular dynamics simulations can model the time evolution of the molecule's conformation, revealing the accessibility of different conformational states and the energy barriers for interconversion.

    Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

    Quantum chemical calculations offer a more detailed understanding of the electronic structure and reactivity of molecules compared to classical force fields.

    Semi-empirical methods and, more accurately, Density Functional Theory (DFT) are widely used to calculate the relative energies of different isomers and conformers of azabicyclic systems. DFT calculations, for instance at the B3LYP/6-31G* level, can be employed to map the energy barriers for various transformations and to determine the thermodynamic stability of different structural arrangements.

    In the context of this compound, DFT calculations would be instrumental in comparing the energies of the cis and trans fused isomers, as well as the different stereoisomers arising from the chiral centers at the bridgehead carbons and the methyl-substituted carbon. These calculations can provide quantitative estimates of the strain energies associated with the bicyclic framework. For example, the strain energy of the parent bicyclo[4.2.0]octane system is estimated to be around 25–30 kcal/mol, primarily due to the planar four-membered ring. The introduction of the nitrogen atom and the methyl group would modulate this value.

    The reactivity of azabicyclo[4.2.0]octane systems is often dictated by the inherent ring strain. Computational studies can map the potential energy surfaces for various reactions, such as ring-opening, rearrangements, and substitutions. For instance, the rearrangement of 7-azabicyclo[4.2.0]oct-3-ene to 6-azabicyclo[3.2.1]oct-2-ene under acidic conditions is a known transformation where computational modeling can elucidate the transition state and the reaction mechanism. DFT calculations have been successfully used to study the mechanism of cyclobutane (B1203170) formation from pyrrolidines, identifying the rate-determining step as the release of N2 from a 1,1-diazene intermediate to form a 1,4-biradical. acs.org

    For this compound, transition state analysis could predict its susceptibility to nucleophilic attack, the regioselectivity of such attacks, and the activation barriers for thermal or photochemical rearrangements. The methyl group can influence the reaction pathways through both steric and electronic effects, potentially directing the outcome of a reaction towards a specific product.

    Prediction and Interpretation of Spectroscopic Parameters

    Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. For this compound, the following spectroscopic parameters can be computationally predicted:

    NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated using DFT methods. These predictions are highly sensitive to the molecular geometry, and by comparing the calculated spectra for different possible isomers and conformers with experimental data, the correct structure can be assigned. The structure of 1-azabicyclo[4.2.0]octane was evaluated using NMR spectroscopy, which revealed a chair conformation for the six-membered ring. researchgate.net

    Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to predict the IR spectrum. This is particularly useful for identifying characteristic functional group vibrations, such as the C-N stretching modes in the azabicyclic framework.

    Mass Spectrometry: While direct prediction of mass spectra is complex, computational chemistry can help in understanding fragmentation patterns observed in mass spectrometry by calculating the energies of potential fragment ions.

    Spectroscopic TechniquePredicted ParametersRelevance for this compound
    NMR ¹H and ¹³C chemical shifts, spin-spin coupling constantsElucidation of the 3D structure, including the relative stereochemistry of the methyl group and the ring fusion.
    IR Vibrational frequencies and intensitiesIdentification of characteristic functional groups and confirmation of the bicyclic framework.
    Mass Spectrometry Fragmentation pathways and energies of fragment ionsUnderstanding the fragmentation behavior upon ionization and aiding in structural confirmation.

    Computational Analysis of Ring Strain and Inversion Barriers in Azabicyclic Systems

    The bicyclo[4.2.0]octane system is inherently strained due to the fusion of a six-membered ring with a four-membered ring. smolecule.com The introduction of a nitrogen atom can further influence this strain. Computational methods allow for the quantification of this ring strain energy.

    Advanced Applications and Research Directions for Azabicyclo 4.2.0 Octane Scaffolds

    Role as Versatile Synthetic Intermediates and Building Blocks for Complex Organic Molecules

    The rigid, three-dimensional structure of the azabicyclo[4.2.0]octane core makes it a valuable building block for the synthesis of complex organic molecules. Its strained four-membered ring and defined stereochemistry offer unique reactivity that chemists can exploit to construct intricate molecular architectures. The synthesis of the bicyclic core itself often relies on powerful chemical reactions such as [2+2] cycloadditions. For instance, photochemical [2+2] cycloaddition reactions are a key strategy for creating the bicyclic framework. smolecule.com

    Different isomers of the azabicyclo[4.2.0]octane scaffold serve as crucial intermediates. For example, derivatives of 2-azabicyclo[4.2.0]octane, synthesized with high stereoselectivity via visible-light-promoted cycloaddition, are being explored for their potential in creating novel compounds. google.com Similarly, the bicyclo[4.2.0]octane system is a key precursor in a non-biomimetic strategy for synthesizing kingianins, a class of complex natural products. researchgate.netacgpubs.org More specifically, compounds such as tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate are available as chemical building blocks, indicating their role as intermediates for creating more elaborate molecules. bldpharm.com The functional groups appended to the core, such as in (4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, provide handles for further chemical transformations, underscoring its utility as a versatile intermediate. smolecule.com

    Development of Polymeric Materials from Azabicyclo[4.2.0]octane Monomers

    The strained azetidine (B1206935) ring within the azabicyclo[4.2.0]octane structure makes certain isomers suitable for ring-opening polymerization, leading to the formation of novel polymeric materials. The monomer 1-azabicyclo[4.2.0]octane, also known as conidine, has been a particular focus of such research. dergipark.org.tracs.org

    The primary method for polymerizing 1-azabicyclo[4.2.0]octane is through cationic ring-opening polymerization. dergipark.org.trresearchgate.net This process can be initiated by various agents, such as alkyl halides, and can proceed in a living manner, which allows for control over the polymer's molecular weight. dergipark.org.trkinampark.com Microwave-assisted synthesis has been shown to be an effective method for producing poly(1-azabicyclo[4.2.0]octane), also known as polyconidine. dergipark.org.trresearchgate.net

    The resulting polymer is a polyamine with a repeating piperidine (B6355638) unit in its backbone. Characterization of polyconidine has been performed using a variety of techniques, including size-exclusion chromatography (SEC), ATR FT-IR, and NMR spectroscopy. dergipark.org.trresearchgate.net Studies have revealed key physical properties of the homopolymer. researchgate.net

    Table 1: Physical Properties of Poly(1-azabicyclo[4.2.0]octane)

    PropertyValueSource(s)
    Glass Transition Temp. (Tg)8°C researchgate.net
    Decomposition Temp.320°C researchgate.net
    ConformationSix-membered ring has a chair conformation. researchgate.net
    TitrationCan be titrated quantitatively with acids. researchgate.net

    Post-polymerization modification is a powerful strategy for tailoring the properties of polymers to suit specific applications. utexas.edursc.org The polyamine backbone of poly(1-azabicyclo[4.2.0]octane) provides ample opportunity for chemical functionalization.

    A notable example is the modification of polyconidine with bromoacetic acid under microwave irradiation. This reaction introduces carboxylic acid groups onto the polymer, transforming it into a water-soluble polyampholyte—a polymer with both positive (from the amine) and negative (from the carboxylate) charges. dergipark.org.tr Such modifications drastically alter the polymer's physical properties, particularly its solubility and its ability to interact with other molecules. This functionalization is a key step in preparing these polymers for use in more advanced applications, such as in biopolymer systems. dergipark.org.tr

    The unique properties of polymers derived from azabicyclo[4.2.0]octane monomers make them excellent candidates for use as macromolecular carriers, particularly in biological contexts. Polyconidine and its derivatives are being developed as model carrier systems for macromolecules like peptides and proteins. dergipark.org.trresearchgate.net

    The ability to functionalize these polymers allows for the creation of bioconjugates. researchgate.net For instance, optically active biopolymers have been synthesized by using chiral amino acid esters as initiating agents in the polymerization of conidine, with the goal of obtaining materials for biomedical applications. researchgate.net A key advantage of polyconidine in this role is its biodegradability, which is a critical feature for materials intended for biological use. researchgate.net The polycationic nature of the polymer allows it to interact with and carry negatively charged biological molecules, making it a promising platform for developing advanced delivery systems.

    Design Principles for Novel Chemical Entities Based on the Azabicyclo[4.2.0]octane Motif

    The rational design of new molecules based on the azabicyclo[4.2.0]octane scaffold requires a deep understanding of how its structure influences its chemical properties and reactivity. This is achieved through the systematic exploration of structure-activity relationships.

    In the case of the azabicyclo[4.2.0]octane family, significant SAR studies have been conducted on 3,8-diazabicyclo[4.2.0]octane derivatives. researchgate.netnih.gov These studies have employed computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.govnih.govkjpp.net These techniques quantify the steric and electrostatic fields of a molecule and correlate them with its observed activity.

    The findings from these analyses provide guiding principles for chemical design. For example, studies on the diazabicyclo[4.2.0]octane scaffold revealed that electrostatic interactions have a strong influence on activity, contributing significantly more than steric factors. nih.gov This insight allows chemists to prioritize modifications that alter the electronic landscape of the molecule, such as introducing or repositioning polar functional groups, to achieve a desired chemical profile. These principles are broadly applicable and can guide the rational design of new entities based on any azabicyclo[4.2.0]octane isomer, including 6-Methyl-7-azabicyclo[4.2.0]octane.

    Table 2: Summary of SAR Findings for Diazabicyclo[4.2.0]octane Derivatives

    Analysis MethodKey Fields StudiedPrimary Influential FactorImplication for Chemical DesignSource(s)
    CoMFA/CoMSIASteric, ElectrostaticElectrostatic (87.2%)Modifications affecting charge distribution are more impactful than those changing molecular size. nih.gov
    QSAR3D Molecular FieldsSteric and ElectrostaticBoth shape and electronic properties must be considered for the rational design of new analogues. researchgate.net

    Strategic Diversification and Chemical Space Exploration for Azabicyclo[4.2.0]octane Frameworks

    The azabicyclo[4.2.0]octane scaffold, a bicyclic system containing a nitrogen atom, represents a valuable framework in medicinal chemistry and drug discovery. Its inherent three-dimensional structure provides a unique vector for substituent placement, influencing potency, selectivity, and pharmacokinetic properties. Strategic diversification of this core structure, including the specific this compound framework, is a key approach to exploring chemical space and identifying novel bioactive molecules.

    The exploration of the chemical space around the azabicyclo[4.2.0]octane core involves systematic modifications to understand structure-activity relationships (SAR). This process is crucial for optimizing lead compounds and developing new therapeutic agents. The introduction of various functional groups at different positions of the bicyclic system allows for the fine-tuning of a compound's biological activity.

    A significant aspect of this exploration is the synthesis of libraries of analogous compounds. For instance, the development of potent neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) ligands has been achieved using a 3,8-diazabicyclo[4.2.0]octane core. mdpi.comresearchgate.net These efforts have produced analogs with picomolar affinity, demonstrating the potential of this scaffold in neuroscience. mdpi.comresearchgate.net

    Furthermore, methods for the efficient synthesis of polysubstituted 2-azabicyclo[4.2.0]octane compounds have been developed using visible light-promoted intermolecular [2+2] cycloaddition reactions. nih.gov This approach allows for a wide range of substrates, including various olefins and 1,4-dihydropyridines, leading to high yields and good stereoselectivity. nih.gov Such synthetic advancements are critical for generating the chemical diversity needed for comprehensive chemical space exploration.

    The strategic diversification of the azabicyclo[4.2.0]octane framework can be systematically approached by considering modifications at various positions of the bicyclic system. For the this compound core, key diversification points would include the nitrogen atom, the methyl group, and the carbon atoms of the bicyclic rings.

    Diversification PointPotential ModificationsRationale
    Nitrogen Atom (N-7) Alkylation, Acylation, SulfonylationModulate basicity, lipophilicity, and hydrogen bonding capacity; introduce pharmacophoric groups.
    Methyl Group (C-6) Replacement with other alkyl or aryl groups, functionalizationExplore steric and electronic effects on binding affinity and selectivity.
    Bicyclic Core Introduction of substituents (e.g., hydroxyl, amino, carboxyl groups)Enhance solubility, introduce new interaction points with biological targets.
    Ring Stereochemistry Synthesis of different stereoisomersInvestigate the impact of 3D geometry on biological activity.

    The exploration of such modifications allows for the generation of a focused library of compounds around the this compound scaffold. Computational tools can be employed to predict the properties of these virtual compounds, helping to prioritize synthetic efforts towards molecules with the highest potential for desired biological activity. mpg.de This integration of synthetic chemistry and computational modeling accelerates the discovery of novel and effective therapeutic agents based on the azabicyclo[4.2.0]octane framework.

    Q & A

    Q. How do reaction mechanisms differ when synthesizing halogenated derivatives (e.g., bromo or chloro analogs) of the compound?

    • Methodology : Bromination with CuBr₂ in CH₂Cl₂ proceeds via radical or electrophilic pathways, depending on substituent electronics. Chlorination may require harsher conditions (e.g., SOCl₂). Mechanistic insights are gained via trapping experiments and isotopic labeling .

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